Dipropyl-4-hydroxytryptamine
Overview
Description
Dipropyl-4-hydroxytryptamine is a synthetic compound that belongs to the tryptamine family. It is the 4-hydroxyl analog of dipropyltryptamine and was first synthesized by Alexander Shulgin . This compound has not been fully elucidated, but it is known to have a tryptamine molecular sub-structure .
Mechanism of Action
Target of Action
Dipropyl-4-hydroxytryptamine, also known as 4-HO-DPT, primarily targets serotonin receptors, particularly the 5-HT2A receptor . These receptors are crucial in modulating neurotransmission and are implicated in various physiological processes, including mood regulation, perception, and cognition .
Mode of Action
4-HO-DPT acts as a partial agonist at the 5-HT2A receptor . By binding to these receptors, it mimics the action of serotonin, albeit with less efficacy. This interaction leads to altered neurotransmitter release and changes in neuronal activity, which can result in psychedelic effects similar to those of other serotonergic psychedelics .
Biochemical Pathways
The primary biochemical pathway affected by 4-HO-DPT is the serotonin (5-HT) pathway . Upon binding to the 5-HT2A receptors, 4-HO-DPT influences downstream signaling cascades, including the activation of phospholipase C (PLC) and the subsequent release of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules further propagate the signal, leading to various cellular responses .
Pharmacokinetics
The pharmacokinetics of 4-HO-DPT involve its absorption, distribution, metabolism, and excretion (ADME). It is orally active and rapidly absorbed into the bloodstream . The compound has a relatively short half-life of 1-2 hours , indicating quick metabolism and elimination. Its bioavailability is influenced by factors such as first-pass metabolism and protein binding .
Result of Action
At the molecular level, 4-HO-DPT’s action results in the modulation of serotonin levels in the brain, leading to altered perception, mood, and cognition . Cellularly, it can induce changes in neuronal firing patterns and synaptic plasticity, contributing to its psychoactive effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 4-HO-DPT . For instance, acidic environments may accelerate its degradation, while higher temperatures could enhance its metabolic rate . Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile and overall effectiveness .
Preparation Methods
Dipropyl-4-hydroxytryptamine can be synthesized through various methods. One common synthetic route involves the reaction of dipropylamine with indole-3-carboxaldehyde, followed by reduction and hydroxylation . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride and hydroxylating agents like hydrogen peroxide. Industrial production methods for this compound have not been well-documented, but laboratory synthesis remains the primary method of preparation .
Chemical Reactions Analysis
Dipropyl-4-hydroxytryptamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Dipropyl-4-hydroxytryptamine has various scientific research applications, including:
Comparison with Similar Compounds
Dipropyl-4-hydroxytryptamine is similar to other tryptamine derivatives, such as:
4-Hydroxy-N,N-diisopropyltryptamine: This compound is a higher homologue of psilocin and has similar psychedelic effects.
4-Hydroxy-N,N-dimethyltryptamine: Known as psilocin, it is a naturally occurring psychedelic compound found in certain mushrooms.
4-Hydroxy-N,N-diethyltryptamine: This compound is another synthetic analog with similar properties to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its distinct pharmacological profile, which makes it a valuable compound for research purposes .
Properties
IUPAC Name |
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h5-7,12,17,19H,3-4,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRMPTVOVJXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618835 | |
Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63065-88-3 | |
Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63065-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyl-4-hydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropyl-4-hydroxytryptamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPROPYL-4-HYDROXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS597YAU98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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